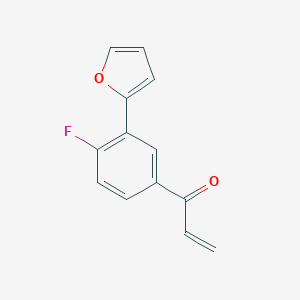

(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Description

(2E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure includes a 4-fluorophenyl group at position 1 and a furan-2-yl substituent at position 3 (Fig. 1). Chalcones are widely studied for their antimicrobial, antiviral, and anticancer properties, with structural modifications significantly influencing their bioactivity .

Synthesis: The compound is synthesized via Claisen–Schmidt condensation, where 4-fluoroacetophenone reacts with furfural in ethanol under basic conditions (e.g., NaOH) . This method aligns with other chalcone syntheses but may yield lower quantities (e.g., 19–25% yields for furan-containing analogs) compared to methoxy-substituted derivatives .

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWADTFLQQUACM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-90-8 | |

| Record name | NSC122721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Fluoro-3-(2-furyl)acrylophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and furfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, ketones, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Substituents on the aromatic rings influence melting points, solubility, and purity. Key analogs and their properties are summarized in Table 1.

Table 1: Physical Properties of Selected Chalcone Derivatives

| Compound Name | Substituents (Position) | Melting Point (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| (2E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one | 4-F (Ph), furan-2-yl (B) | - | - | - | [3] |

| LabMol-70 | 4-SMe (Ph), furan-2-yl (B) | 152 | 25 | 100 | [1] |

| LabMol-71 | 4-SMe (Ph), furan-2-yl (B) | 114 | 19 | 99.05 | [1] |

| (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 4-F (Ph), 2-OH (Ph) | - | - | - | [6] |

| (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one | 4-NMe₂ (Ph), 2,5-Me (furan) | - | - | - | [15] |

Key Observations :

- Furan vs. Phenyl : Furan-containing chalcones (e.g., LabMol-70/71) exhibit moderate melting points (114–152°C), lower than methoxy-substituted analogs (e.g., LabMol-69: 164°C) .

Antimicrobial Activity

Table 2: Antimicrobial Activity of Chalcone Derivatives

| Compound Name | MIC (µg/mL) | Target Microbe | Reference |

|---|---|---|---|

| (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Not reported | E. coli, S. aureus | [6] |

| (2E)-1-(4’-Aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 0.07 | Trichophyton rubrum | [8] |

Key Observations :

- Antifungal Potency: The 4-fluorophenyl group in compound 2 () shows notable antifungal activity (MIC = 0.07 µg/mL), suggesting halogenation enhances membrane penetration .

- Hydroxyl vs. Furan : Hydroxyphenyl-substituted chalcones () exhibit broad-spectrum antibacterial effects, while furan derivatives may require additional substituents (e.g., methoxy) for optimal activity .

Enzymatic Inhibition and SAR

Table 3: IC50 Values of Non-Piperazine Chalcones (Cluster 5 and 6)

| Compound Name | Substituents (Position) | IC50 (µM) | Reference |

|---|---|---|---|

| Cardamonin (Cluster 5) | 2-OH, 4-OH (A); no substitution (B) | 4.35 | [7] |

| 2j ((E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) | 4-Br, 5-I (A); 4-F (B) | 4.70 | [7] |

| 2n ((E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one) | 4-OCH₃ (A); 4-F (B) | 25.07 | [7] |

Key Observations :

- Electronegativity and Potency : Fluorine (high electronegativity) at the para position of ring B in 2j lowers IC50 (4.70 µM) compared to methoxy-substituted 2n (25.07 µM) .

- Halogen Synergy : Bromine and iodine on ring A (2j) enhance activity, likely through hydrophobic interactions with enzyme active sites .

Key Observations :

- Base Selection : NaOH yields moderate quantities (19–53%) for furan-containing chalcones, while KOH may accelerate condensation but requires temperature control (0–50°C) .

Biological Activity

(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C13H9FO2

- CAS Number: 1565-90-8

- Molecular Weight: 216.207 g/mol

The compound features a furan ring and a fluorophenyl group, which contribute to its unique chemical properties and biological activities. Chalcones are known for their role as intermediates in the synthesis of various biologically active compounds, making them significant in medicinal chemistry.

Synthesis

The synthesis of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and furfural. The reaction is facilitated by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. After the reaction, the product is purified through recrystallization or column chromatography.

The biological activity of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one is attributed to its ability to interact with specific molecular targets and pathways. The compound has been shown to:

- Inhibit Enzymes: It can inhibit enzymes related to inflammation and cancer cell proliferation, which may lead to anti-inflammatory and anticancer effects.

- Modulate Signaling Pathways: The compound's interaction with various receptors may alter signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines:

These findings indicate that (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one exhibits selective toxicity towards cancer cells compared to normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant inhibitory effects against various bacterial strains and fungi, although specific IC50 values are yet to be fully characterized in published literature.

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one against HeLa and MCF-7 cell lines showed that it reduced cell viability significantly at concentrations below 100 µM. The selectivity index calculated indicated a favorable profile for targeting cancer cells over normal fibroblasts, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of chalcone derivatives, including (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.